Copper(1+);trimethyl(prop-1-ynyl)silane
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Overview
Description
Copper(1+);trimethyl(prop-1-ynyl)silane is an organosilicon compound with the molecular formula C6H12SiCu. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its ability to introduce alkynyl groups into molecules, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(1+);trimethyl(prop-1-ynyl)silane can be synthesized through several methods. One common method involves the reaction of trimethyl(prop-1-ynyl)silane with a copper(I) salt, such as copper(I) chloride, in the presence of a base like triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the copper(I) species.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);trimethyl(prop-1-ynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species.
Reduction: It can be reduced back to copper(I) or even copper(0) under certain conditions.
Substitution: The trimethyl(prop-1-ynyl)silane group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles, such as halides or amines, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) compounds, while substitution reactions can produce a wide range of organosilicon derivatives.
Scientific Research Applications
Copper(1+);trimethyl(prop-1-ynyl)silane has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which Copper(1+);trimethyl(prop-1-ynyl)silane exerts its effects involves the interaction of the copper(I) center with various substrates. The copper(I) ion can coordinate with multiple ligands, facilitating various chemical transformations. The trimethyl(prop-1-ynyl)silane group acts as a reactive site for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the copper(I) ion.
Copper(I) acetylide: Contains a copper(I) ion but has different organic ligands.
Uniqueness
Copper(1+);trimethyl(prop-1-ynyl)silane is unique due to the presence of both the copper(I) ion and the trimethyl(prop-1-ynyl)silane group. This combination allows for unique reactivity and versatility in chemical synthesis, making it a valuable compound in various applications.
Biological Activity
Copper(1+);trimethyl(prop-1-ynyl)silane is a compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
Chemical Formula : The compound consists of a copper ion coordinated with trimethyl(prop-1-ynyl)silane. The general structure can be represented as follows:
This structure indicates the presence of a copper ion which may play a significant role in its biological interactions.
Biological Activity Overview
Copper ions are known to participate in various biological processes, including enzymatic reactions and electron transfer mechanisms. The specific biological activities of this compound can be categorized into several areas:
1. Antimicrobial Activity
Research indicates that copper complexes exhibit antimicrobial properties. For instance, studies have shown that copper ions can disrupt microbial cell membranes and interfere with cellular metabolism, leading to cell death.
2. Antioxidant Properties
Copper is an essential trace element that contributes to the antioxidant defense system in organisms. The compound may enhance the activity of antioxidant enzymes, thus protecting cells from oxidative stress.
Enzyme | Role |
---|---|
Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide, mitigating oxidative damage. |
Ceruloplasmin | Involved in iron metabolism and has antioxidant properties due to its ability to oxidize Fe²⁺ to Fe³⁺. |
3. Neuroprotective Effects
Copper ions have been implicated in neuroprotection due to their role in neurotransmitter synthesis and modulation.
Case Study | Outcome |
---|---|
Neuropeptide Interaction | Copper ions were shown to stabilize neuropeptides, potentially enhancing their neuroprotective effects against neurodegenerative diseases. |
The synthesis of this compound typically involves the reaction of copper salts with trimethyl(prop-1-ynyl)silane under controlled conditions to ensure proper coordination of the copper ion.
Mechanism of Action :
- Metal Ion Coordination : The copper ion can coordinate with various biomolecules, influencing their structure and function.
- Electron Transfer : The redox properties of copper allow it to participate in electron transfer processes, which are crucial for many biochemical reactions.
Safety and Toxicology
While copper is an essential element, excessive exposure can lead to toxicity. Studies have indicated that the cytotoxic effects of copper compounds depend on their concentration and the specific cellular context.
Toxicity Study | Findings |
---|---|
In vitro cytotoxicity assays | Showed that higher concentrations of copper complexes can induce apoptosis in certain cell lines. |
Properties
Molecular Formula |
C6H11CuSi |
---|---|
Molecular Weight |
174.78 g/mol |
IUPAC Name |
copper(1+);trimethyl(prop-1-ynyl)silane |
InChI |
InChI=1S/C6H11Si.Cu/c1-5-6-7(2,3)4;/h1H2,2-4H3;/q-1;+1 |
InChI Key |
CJMJBSCTWLUFOV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#C[CH2-].[Cu+] |
Origin of Product |
United States |
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